molecular formula C18H19NO2 B6525587 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011620-55-5

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

Cat. No.: B6525587
CAS No.: 1011620-55-5
M. Wt: 281.3 g/mol
InChI Key: MAAYNZYNTRLOJY-JXMROGBWSA-N
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Description

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is an organic compound that features a pyridine ring and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves the reaction of pyridine derivatives with phenyl esters. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-11-8-14(9-12-16)7-10-15-6-4-5-13-19-15/h4-13H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAYNZYNTRLOJY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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